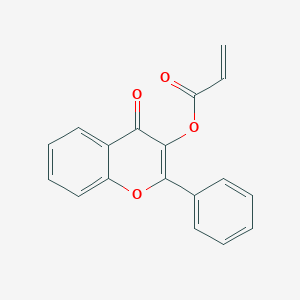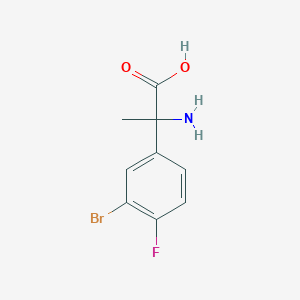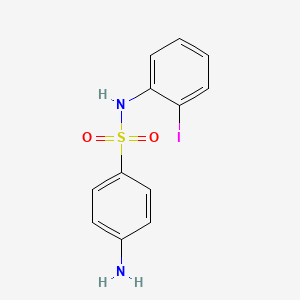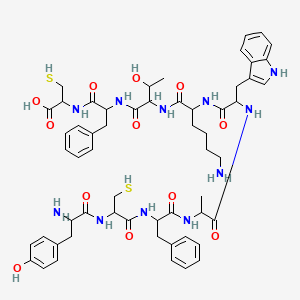![molecular formula C12H14O B12115968 2,2,4-trimethyl-2H-benzo[b]pyran CAS No. 17937-04-1](/img/structure/B12115968.png)
2,2,4-trimethyl-2H-benzo[b]pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-2H-benzo[b]pyran typically involves the cyclization of appropriate precursors. This method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . These reactions are typically carried out in one-pot processes, which simplify the production and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-2H-benzo[b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,4-Trimethyl-2H-benzo[b]pyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-2H-benzo[b]pyran involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,2,4-Trimethyl-2H-benzo[b]pyran can be compared with other similar compounds such as:
2,2,4-Trimethyl-4H-benzo[b]pyran: Another isomer with different biological and chemical properties.
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: A related compound with distinct structural features and applications.
2,2,4-Trimethyl-1,2-chromene: A similar compound with variations in its chemical reactivity and uses.
Properties
CAS No. |
17937-04-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2,2,4-trimethylchromene |
InChI |
InChI=1S/C12H14O/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
InChI Key |
AYIMZUACXYLOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=CC=CC=C12)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)


![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)


![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

